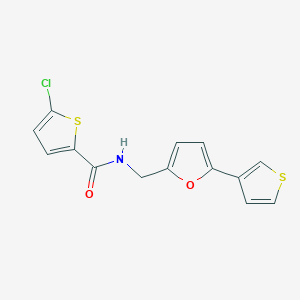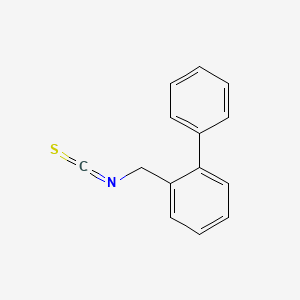
2-Phenylbenzyl isothiocyanate
Vue d'ensemble
Description
2-Phenylbenzyl isothiocyanate is an organic compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is a valuable building block in synthetic chemistry and has attracted significant attention from both biologists and chemists due to its versatile applications.
Applications De Recherche Scientifique
2-Phenylbenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and thiourea derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological assays and studies.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays, such as the Edman degradation for amino acid sequencing.
Mécanisme D'action
Target of Action
2-Phenylbenzyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. For instance, it can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . It can also induce apoptosis and inhibit cell cycle .
Biochemical Pathways
This compound affects various biochemical pathways. It can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of other isothiocyanates. They exhibit linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has well-defined indirect antioxidant and antitumor properties, which come as a result of its ability to regulate transcription factors, signaling pathways, cell cycle and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the antimicrobial properties of isothiocyanates are effective against the most important human pathogens, including bacteria with resistant phenotypes .
Safety and Hazards
While the specific safety data for 2-Phenylbenzyl isothiocyanate was not found, isothiocyanates in general, including phenyl isothiocyanate, are known to be hazardous. They are classified as flammable liquids, and they can cause acute toxicity if swallowed, severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Orientations Futures
Isothiocyanates, including 2-Phenylbenzyl isothiocyanate, have been studied extensively for their potential applications in various fields of research and industry. They are considered to be the most biologically active degradation products of glucosinolates, and are widely used as intermediates in organic synthesis . Future research may focus on developing more efficient and safer methods for the synthesis of isothiocyanates, as well as exploring their potential applications in medicine and industry .
Analyse Biochimique
Biochemical Properties
2-Phenylbenzyl isothiocyanate interacts with various enzymes and proteins in biochemical reactions. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by governing many intracellular targets, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that it enhances cognitive function and motor ability in mice, as determined by Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dietary phenethyl isothiocyanate reduced the tumor size when given simultaneously with MNU, but neither when administrated after MNU nor in INS-GAS mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylbenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-phenylbenzylamine with thiophosgene or its derivatives. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired isothiocyanate product. Another method involves the use of carbon disulfide and a base, such as triethylamine, to form a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, sustainable and environmentally friendly methods, such as the use of elemental sulfur and catalytic amounts of amine bases, are being explored to minimize the use of toxic reagents and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylbenzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiourea derivatives.
Substitution: Thiourea derivatives.
Comparaison Avec Des Composés Similaires
2-Phenylbenzyl isothiocyanate can be compared with other isothiocyanates, such as:
Allyl isothiocyanate: Known for its pungent odor and antimicrobial properties.
Benzyl isothiocyanate: Exhibits strong anticancer activity and is commonly found in cruciferous vegetables.
Phenethyl isothiocyanate: Known for its chemopreventive properties and ability to induce phase II detoxification enzymes.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its phenylbenzyl moiety enhances its lipophilicity and ability to interact with hydrophobic sites on proteins, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(isothiocyanatomethyl)-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOXMXDKJRDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442689-74-9 | |
| Record name | 2-Phenylbenzyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide](/img/structure/B2582485.png)
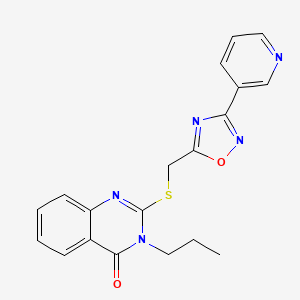
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2582488.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)
![methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate](/img/structure/B2582491.png)
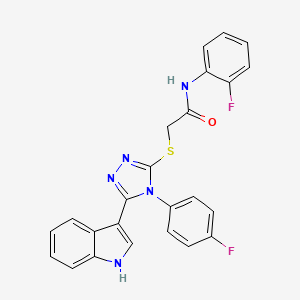
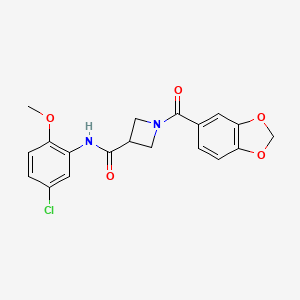
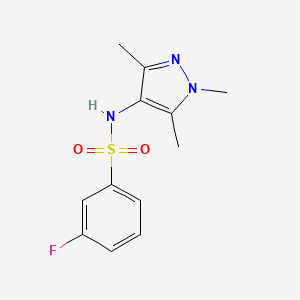
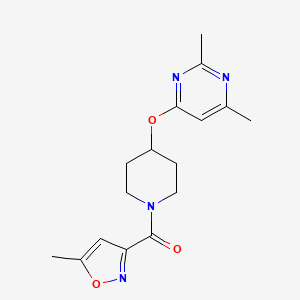
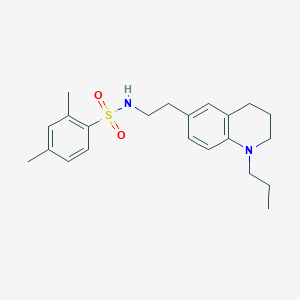
![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)
